Cefadroxil Sulfoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

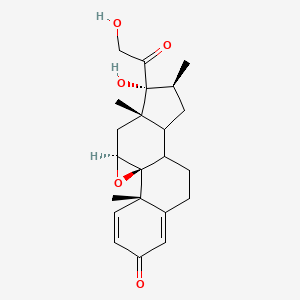

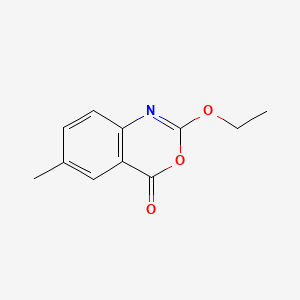

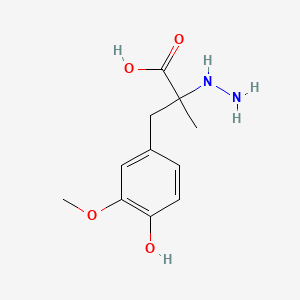

Cefadroxil Sulfoxide is a derivative of Cefadroxil, a first-generation cephalosporin antibiotic. Cefadroxil is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as urinary tract infections, skin infections, and respiratory tract infections. This compound retains the core structure of Cefadroxil but includes a sulfoxide group, which may alter its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Target of Action

Cefadroxil Sulfoxide, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the bacteria’s survival and growth .

Mode of Action

This compound interacts with its targets (PBPs) by binding to them, causing the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction leads to significant changes in the bacterial cell, primarily causing cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that this compound interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, this compound prevents the proper formation of the cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and ultimately, the death of the bacteria .

Pharmacokinetics

It has a volume of distribution of 0.31 L/kg . More than 90% of the drug is excreted unchanged in the urine within 24 hours . The time to peak serum concentration is within 70 to 90 minutes, and the elimination half-life is between 1 to 2 hours .

Result of Action

The primary molecular effect of this compound’s action is the disruption of the bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability. Additionally, the presence of other substances, such as food or other drugs, can impact the drug’s absorption and overall effectiveness

Biochemical Analysis

Biochemical Properties

Cefadroxil Sulfoxide, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is typically inhibitory, preventing the normal function of the PBPs and leading to the death of the bacterial cell .

Cellular Effects

This compound’s primary effect on cells is the inhibition of bacterial cell wall synthesis, which leads to cell lysis . This can have a significant impact on bacterial cells, leading to their death and effectively treating the infection

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefadroxil Sulfoxide typically involves the oxidation of Cefadroxil. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cefadroxil Sulfoxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

Reduction: The sulfoxide group can be reduced back to the sulfide form.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Cefadroxil Sulfone.

Reduction: Cefadroxil.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cefadroxil Sulfoxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential antibacterial activity and compared with Cefadroxil.

Medicine: Explored for its pharmacokinetic properties and potential therapeutic uses.

Industry: Used in the development of new antibiotics and as a reference standard in analytical methods.

Comparison with Similar Compounds

Similar Compounds

Cefadroxil: The parent compound, a first-generation cephalosporin.

Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity.

Cefazolin: A first-generation cephalosporin used for surgical prophylaxis.

Uniqueness

Cefadroxil Sulfoxide is unique due to the presence of the sulfoxide group, which may confer different pharmacokinetic properties compared to its parent compound, Cefadroxil. This modification can potentially enhance its stability and alter its spectrum of activity.

Properties

IUPAC Name |

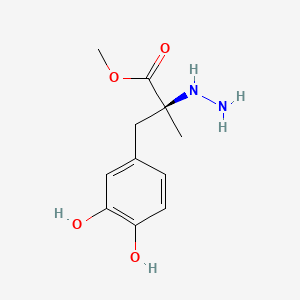

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S/c1-7-6-26(25)15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-,26?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBDDABBADQFV-HVOGBVHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.